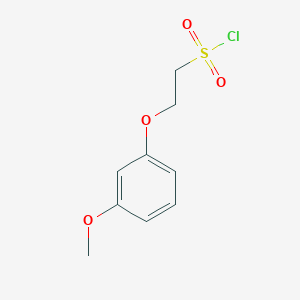

2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride

Description

2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a 3-methoxyphenoxy group attached to an ethane-sulfonyl chloride backbone. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used for introducing sulfonamide or sulfonate groups into target molecules.

Properties

Molecular Formula |

C9H11ClO4S |

|---|---|

Molecular Weight |

250.70 g/mol |

IUPAC Name |

2-(3-methoxyphenoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C9H11ClO4S/c1-13-8-3-2-4-9(7-8)14-5-6-15(10,11)12/h2-4,7H,5-6H2,1H3 |

InChI Key |

ZIDSIKWHTSOTTE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3-Methoxyphenoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity .

Chemical Reactions Analysis

2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, forming various substituted benzene derivatives.

Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as electrophiles for aromatic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride is utilized in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

Biology: The compound can be used in the modification of biomolecules for various biological studies.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. This reactivity is utilized in various synthetic applications to modify molecules and create new compounds .

Comparison with Similar Compounds

Key Structural and Functional Differences

Thiophene-substituted derivatives (e.g., 2-(thiophen-2-yl)ethane-1-sulfonyl chloride) exhibit distinct electronic profiles due to sulfur's polarizability, favoring applications in conductive polymers or heterocyclic drug design .

Alkoxy Chain Length and Solubility :

- Compounds with extended ethoxy chains (e.g., 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride) demonstrate improved solubility in polar solvents like DMSO or acetonitrile, making them suitable for solution-phase reactions .

- Shorter chains (e.g., 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride) are more volatile and may be preferred in gas-phase reactions .

Steric Hindrance and Reactivity: Branched alkoxy substituents (e.g., isopentyloxy in ) introduce steric hindrance, slowing reaction kinetics in crowded molecular environments . Aromatic substitutions (e.g., chlorophenyl or methoxyphenoxy) may stabilize intermediates in sulfonamide formation due to resonance effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.